3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Lipophilicity Drug-likeness Oral bioavailability prediction

3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034311-56-1) is a specialized heterocyclic compound with the molecular formula C16H19N3O5 and a molecular weight of 333.34 g/mol. It features a pyrrolidine core linked to an imidazolidine-2,4-dione (hydantoin) moiety via a 3,4-dimethoxybenzoyl group.

Molecular Formula C16H19N3O5
Molecular Weight 333.344
CAS No. 2034311-56-1
Cat. No. B2435696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
CAS2034311-56-1
Molecular FormulaC16H19N3O5
Molecular Weight333.344
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O)OC
InChIInChI=1S/C16H19N3O5/c1-23-12-4-3-10(7-13(12)24-2)15(21)18-6-5-11(9-18)19-14(20)8-17-16(19)22/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,17,22)
InChIKeyTYYWPWPYSJLOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034311-56-1): Core Structural Identity and Procurement Baseline


3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034311-56-1) is a specialized heterocyclic compound with the molecular formula C16H19N3O5 and a molecular weight of 333.34 g/mol. It features a pyrrolidine core linked to an imidazolidine-2,4-dione (hydantoin) moiety via a 3,4-dimethoxybenzoyl group [1]. The compound is cataloged in PubChem under CID 121159753 and is available from multiple research chemical suppliers for non-human research applications [2]. The imidazolidine-2,4-dione scaffold belongs to the hydantoin class, which has established pharmacological precedent in areas including Bcl-2 inhibition, DPP-IV modulation, and anticancer research [3].

Why Imidazolidine-2,4-dione Analogs Cannot Simply Substitute for CAS 2034311-56-1 in Structure-Guided Research


The imidazolidine-2,4-dione scaffold tolerates diverse N-substitution patterns that profoundly alter target engagement, physicochemical properties, and synthetic tractability. The specific combination of a pyrrolidin-3-yl linker and a 3,4-dimethoxybenzoyl capping group in CAS 2034311-56-1 creates a unique pharmacophoric arrangement that is absent in simpler analogs such as 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 1558140-75-2). The dimethoxybenzoyl group contributes a calculated XLogP3 of 0.4 and a topological polar surface area (TPSA) of 88.2 Ų [1], parameters that fall within a favorable range for oral bioavailability according to Lipinski's rule-of-five, while the unsubstituted parent compound lacks this balanced lipophilicity. Furthermore, the 3,4-dimethoxy substitution pattern on the benzoyl ring offers distinct hydrogen-bond acceptor capacity compared to the 2,4- or 2,5-dimethoxy isomers available in related commercial analogs , making direct substitution without compromising structure-activity relationships unlikely.

Head-to-Head Quantitative Differentiation: CAS 2034311-56-1 vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison Against the Unsubstituted Parent Scaffold

CAS 2034311-56-1 exhibits a computed XLogP3 of 0.4, reflecting the balanced lipophilicity conferred by the 3,4-dimethoxybenzoyl group. In contrast, the unsubstituted parent compound 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 1558140-75-2) is predicted to have a substantially lower XLogP due to the absence of the aromatic acyl substituent [1]. This difference is critical: an XLogP near 0.4 places the compound closer to the optimal range for membrane permeability while retaining aqueous solubility, whereas excessively polar analogs may fail to penetrate lipid bilayers in cell-based assays [2].

Lipophilicity Drug-likeness Oral bioavailability prediction

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The computed TPSA of CAS 2034311-56-1 is 88.2 Ų [1]. This value falls well below the established threshold of 140 Ų for predicted blood-brain barrier penetration and below 90 Ų, which is associated with favorable CNS oral bioavailability [2]. The sulfonylated analog 3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione, by comparison, incorporates a sulfonamide group that would increase TPSA by approximately 20–30 Ų, potentially pushing it above the 90 Ų threshold and reducing predicted CNS penetration.

Blood-brain barrier TPSA CNS drug design

Hydrogen Bond Acceptor Capacity: 3,4-Dimethoxybenzoyl vs. 2,4- or 2,5-Dimethoxybenzoyl Isomers

The 3,4-dimethoxy substitution pattern on the benzoyl ring of CAS 2034311-56-1 positions two methoxy oxygen atoms in a spatial arrangement that supports bidentate hydrogen-bond acceptor interactions with target residues, a geometry that differs from the 2,4- or 2,5-dimethoxy isomers available in commercially listed analogs such as 1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid (CAS 1103891-72-0) . The 3,4-pattern is also present in the natural product veratric acid derivatives, which have documented biological recognition profiles in kinase and protease inhibition [1]. The compound carries a total of 5 hydrogen-bond acceptor sites, contributing to a computed complexity score of 526, which reflects a moderate level of structural sophistication suitable for selective target engagement.

Hydrogen bonding Target engagement Isomer differentiation

Rotatable Bond Count and Conformational Flexibility Relative to Spiro-Constrained Analogs

CAS 2034311-56-1 possesses 4 rotatable bonds as computed by Cactvs [1], which provides a moderate degree of conformational freedom. This contrasts with the spiro-constrained analog 8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (same molecular formula C16H19N3O5 but different scaffold), which has a spiro junction that restricts conformational mobility . In drug discovery, a rotatable bond count below 5 is associated with higher probability of oral bioavailability, while the flexibility retained permits induced-fit binding to targets with conformational plasticity.

Conformational flexibility Rotatable bonds Entropy penalty

High-Priority Application Scenarios for CAS 2034311-56-1 Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Development Leveraging Favorable TPSA and Lipophilicity

With a TPSA of 88.2 Ų (below the 90 Ų CNS threshold) and an XLogP3 of 0.4, CAS 2034311-56-1 is computationally positioned for CNS drug discovery programs [1]. Research groups investigating neurological targets—such as prolyl endopeptidase (PREP), a target with established pyrrolidine-based inhibitor pharmacophores—should prioritize this compound over more polar sulfonamide analogs whose elevated TPSA predicts poorer brain penetration. The imidazolidine-2,4-dione core further offers hydrogen-bond donor/acceptor functionality compatible with CNS target active sites [2].

Structure-Activity Relationship (SAR) Expansion Around the 3,4-Dimethoxybenzoyl Pharmacophore

The 3,4-dimethoxybenzoyl capping group in CAS 2034311-56-1 represents a privileged fragment found in multiple kinase and protease inhibitor series [1]. For medicinal chemistry teams building SAR libraries around hydantoin-based inhibitors, this compound provides a direct synthetic entry point for exploring the contribution of the 3,4-diether substitution pattern to target potency and selectivity, compared to the 2,4- or 2,5-dimethoxy isomers that would require distinct synthetic routes.

Conformationally Flexible Scaffold for Induced-Fit Binding Targets

With 4 rotatable bonds, CAS 2034311-56-1 offers greater conformational freedom than spiro-constrained imidazolidine-2,4-dione analogs [1]. Targets that undergo significant conformational rearrangement upon ligand binding—including Bcl-2 family proteins and certain GPCRs—may benefit from this flexibility. The imidazolidine-2,4-dione class has documented Bcl-2 inhibitory activity, supporting investigation of this specific compound in apoptosis-related cancer research [2].

Synthetic Intermediate for Diversified Hydantoin-Derived Compound Libraries

The compound's modular design—comprising a pyrrolidine linker, imidazolidine-2,4-dione core, and 3,4-dimethoxybenzoyl group—enables further derivatization at multiple positions [1]. The imidazolidine-2,4-dione NH (hydrogen bond donor count = 1) can be alkylated or acylated, while the pyrrolidine ring offers potential for stereochemical exploration. This synthetic versatility makes CAS 2034311-56-1 a strategic building block for generating focused compound libraries in academic and industrial medicinal chemistry settings.

Quote Request

Request a Quote for 3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.